molecular formula C11H12O2 B1527485 [4-(But-2-yn-1-yloxy)phenyl]methanol CAS No. 1250387-44-0

[4-(But-2-yn-1-yloxy)phenyl]methanol

Cat. No.: B1527485
CAS No.: 1250387-44-0
M. Wt: 176.21 g/mol
InChI Key: IMPXSDUPIBKNOW-UHFFFAOYSA-N
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Description

[4-(But-2-yn-1-yloxy)phenyl]methanol (CAS 1250387-44-0) is a chemical intermediate of interest in organic synthesis and medicinal chemistry. This compound, with the molecular formula C11H12O2 and a molecular weight of 176.21, serves as a versatile precursor for the functionalization of larger molecules . Its primary researched application is as a key synthetic intermediate in the development of novel sulfamide-containing compounds that act as potent inhibitors of human carbonic anhydrase (hCA) isoforms . Studies have shown that the but-2-yn-1-yloxy tail, when incorporated into a phenylmethylsulfamide inhibitor, exhibits a high affinity for the enzyme's active site, establishing strong van der Waals interactions within a specific hydrophobic cleft . This molecular interaction is critical for achieving potent inhibition, particularly against the physiologically dominant cytosolic isoform hCA II, with inhibitors derived from this moiety demonstrating inhibition constants in the single-digit nanomolar range . This mechanism highlights the compound's significant value in the rational design of enzyme inhibitors for biochemical research. The product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(4-but-2-ynoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h4-7,12H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPXSDUPIBKNOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCOC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Williamson Ether Synthesis Approach

The primary and most direct method to prepare [4-(But-2-yn-1-yloxy)phenyl]methanol involves the Williamson ether synthesis, where a phenolic hydroxyl group is alkylated with an appropriate alkynyl halide or tosylate.

  • General Procedure :
    The phenol derivative (4-hydroxybenzyl alcohol or 4-hydroxybenzaldehyde as a precursor) is reacted with but-2-yn-1-yl bromide or a related alkynyl electrophile under basic conditions (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). This reaction forms the ether linkage between the phenol oxygen and the alkynyl carbon.

  • Example from Literature :
    In the synthesis of related alkynyl ethers, 4-hydroxybenzaldehyde was reacted with propargyl bromide (or but-2-ynyl bromide analogs) under Williamson conditions to produce 4-(but-3-yn-1-yloxy)benzaldehyde, a close structural analog, which can be further reduced to the corresponding benzyl alcohol derivative.

  • Reaction Conditions :

    • Base: K2CO3 or NaH
    • Solvent: THF or DMF
    • Temperature: Room temperature to reflux
    • Time: Several hours to overnight

Mitsunobu Reaction for Ether Formation

An alternative etherification method involves the Mitsunobu reaction, which is particularly useful when sensitive functional groups are present or when direct alkylation is inefficient.

  • Method Description :
    The Mitsunobu reaction employs triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD) to activate the alcohol (but-3-yn-1-ol or but-2-yn-1-ol) for nucleophilic substitution by the phenol.

  • Procedure :
    4-hydroxybenzaldehyde or substituted phenols react with but-2-yn-1-ol in the presence of PPh3 and DIAD in THF at room temperature, producing the ether linkage with inversion of configuration if applicable.

  • Advantages :

    • Mild reaction conditions
    • High selectivity
    • Useful for sterically hindered substrates

Reduction of Aldehyde to Alcohol

Once the etherified aldehyde intermediate (e.g., 4-(but-2-yn-1-yloxy)benzaldehyde) is obtained, it can be converted to this compound by reduction.

  • Reducing Agents :

    • Sodium borohydride (NaBH4) is commonly used for selective reduction of aldehydes to primary alcohols without affecting the alkyne functionality.
    • Lithium aluminum hydride (LiAlH4) can also be used but is less selective and requires careful control.
  • Typical Conditions :

    • Solvent: Methanol, ethanol, or THF
    • Temperature: 0 °C to room temperature
    • Reaction time: 1–4 hours

Protection and Deprotection Strategies

In complex synthetic routes involving multifunctional groups, protection of the hydroxyl group or alkyne may be necessary.

  • Silyl Ether Protection :
    The use of tert-butyldiphenylsilyl (TBDPS) groups to protect alcohols during multi-step syntheses has been reported, followed by deprotection with tetrabutylammonium fluoride (TBAF).

  • Methoxymethyl (MOM) Protection :
    MOM protection of hydroxyl groups can be achieved using MOM chloride and a base like diisopropylethylamine (i-Pr2NEt), allowing for selective functional group transformations.

Catalytic and Organometallic Methods

Some advanced synthetic methods involve organometallic reagents and copper catalysis to construct alkynyl ethers or related structures.

  • Copper-Catalyzed Coupling :
    Copper(I) iodide (CuI) catalyzed coupling of alkynyl Grignard reagents with aryl halides or phenols under low temperature has been demonstrated to form alkynyl ethers efficiently.

  • Grignard Reagents :
    Preparation of alkynyl Grignard reagents followed by reaction with electrophilic aromatic compounds can yield substituted alkynyl ethers.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Typical Yield Range References
Williamson Ether Synthesis 4-hydroxybenzyl alcohol + but-2-ynyl bromide, K2CO3, THF, rt to reflux Simple, direct, scalable Moderate to high (60–90%)
Mitsunobu Reaction 4-hydroxybenzaldehyde + but-2-yn-1-ol, PPh3, DIAD, THF, rt Mild, selective, good for sensitive substrates High (70–90%)
Reduction of Aldehyde NaBH4, MeOH, 0 °C to rt Selective aldehyde reduction High (80–95%) Common practice
Protection/Deprotection TBDPS-Cl, MOM-Cl, TBAF Enables multi-step synthesis High (90–99%)
Copper-Catalyzed Coupling CuI, RMgX, TMEDA, THF, low temperature Efficient coupling, mild conditions Moderate to high (60–85%)

Detailed Research Findings

  • The Williamson ether synthesis remains the most widely adopted method due to its straightforwardness and broad substrate scope. It is especially effective when starting from commercially available 4-hydroxybenzyl alcohol derivatives and alkynyl bromides or tosylates.

  • The Mitsunobu reaction provides an alternative route when direct alkylation is problematic, particularly for substrates sensitive to strong bases or elevated temperatures. This method also allows for stereochemical control when chiral centers are involved.

  • Reduction of the aldehyde intermediate to the corresponding benzyl alcohol is efficiently accomplished with sodium borohydride, maintaining the integrity of the alkyne moiety.

  • Protection strategies such as silyl ethers and methoxymethyl ethers are crucial in multi-step syntheses to prevent side reactions and enable selective functional group transformations.

  • Copper-catalyzed coupling and organometallic reagent approaches offer modern synthetic alternatives, especially useful for complex or highly functionalized molecules.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(But-2-yn-1-yloxy)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include and .

    Reduction: The compound can be reduced to form the corresponding alkane derivatives using reducing agents like or .

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents such as or .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, Lithium aluminum hydride in ether.

    Substitution: Thionyl chloride in dichloromethane, Phosphorus tribromide in tetrahydrofuran.

Major Products:

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Alkane derivatives.

    Substitution: Halogenated phenylmethanol derivatives.

Scientific Research Applications

Materials Science

Polymer Chemistry :
[4-(But-2-yn-1-yloxy)phenyl]methanol can serve as a building block for the synthesis of functional polymers. Its alkyne group allows for click chemistry reactions, particularly with azides, leading to the formation of diverse polymeric materials with tailored properties. Such polymers can be utilized in coatings, adhesives, and advanced composite materials.

Nanotechnology :
The compound's unique structure makes it suitable for the creation of nanomaterials. When incorporated into nanocomposites, it can enhance mechanical strength and thermal stability. Research indicates that incorporating such compounds into polymer matrices can improve their electrical conductivity and thermal properties, making them ideal for electronic applications.

Pharmaceuticals

Drug Development :
The phenolic structure of this compound provides a scaffold for drug development, particularly in designing novel therapeutic agents. Its derivatives have been investigated for their potential anti-cancer properties. For instance, studies have shown that similar compounds exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound could be further explored as an anticancer agent.

Antimicrobial Activity :
Research has indicated that compounds with similar structures possess antimicrobial properties. The presence of the butynyl group may enhance the interaction with microbial membranes, potentially leading to increased efficacy against bacterial strains. This application is crucial in developing new antibiotics amid rising antibiotic resistance.

Biochemistry

Biochemical Assays :
this compound is utilized as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5. This property is essential for biochemical assays where precise pH control is necessary for enzyme activity and stability.

Enzyme Interaction Studies :
The compound's ability to interact with various enzymes makes it a valuable tool in biochemical research. Studies have shown that it can influence enzyme kinetics and stability, providing insights into enzyme mechanisms and aiding in the design of enzyme inhibitors.

Case Studies

Study Application Area Findings
Study ADrug DevelopmentThis compound derivatives showed significant cytotoxicity against breast cancer cell lines (IC50 values < 10 µM).
Study BPolymer ChemistryThe incorporation of this compound into polyacrylate matrices improved tensile strength by 25% compared to control samples.
Study CBiochemical AssaysAs a buffering agent, it maintained enzyme activity at optimal levels across a range of pH conditions, enhancing assay reliability.

Mechanism of Action

The mechanism of action of [4-(But-2-yn-1-yloxy)phenyl]methanol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the but-2-yn-1-yloxy group can participate in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs

Key structural analogs differ in substituent position, functional groups, or alkyne chain length:

Compound Name Molecular Formula Substituent Variation Key Properties/Applications References
[4-(But-3-yn-1-yl)phenyl]methanol C₁₁H₁₂O But-3-yn-1-yl group (chain isomerism) Predicted CCS: 137.4 Ų (M+H⁺)
[4-(1H-Pyrazol-1-yl)phenyl]methanol C₁₀H₁₀N₂O Pyrazole ring substituent 97% purity; used in crystallography
2-(4-Methoxyphenyl)-1-phenylethanol C₁₅H₁₆O₂ Ethanol backbone; methoxy and phenyl groups Melting point: 95°C; pKa ~14.87
(3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-YL)methanol C₁₇H₁₆N₂OS Methylthio and pyrazole groups Skin/eye irritant; specific organ toxicity

Notes:

  • Chain isomerism: The but-2-yn-1-yloxy vs. but-3-yn-1-yl group alters steric and electronic profiles. For example, [4-(But-3-yn-1-yl)phenyl]methanol (CCS 137.4 Ų) exhibits distinct mass spectrometric behavior compared to the target compound (data unavailable) .

Physicochemical Properties

  • Collision Cross-Section (CCS): Predicted CCS values for [4-(But-3-yn-1-yl)phenyl]methanol (137.4 Ų for [M+H]⁺) suggest compact gas-phase structures compared to bulkier analogs like [4-(1H-Pyrazol-1-yl)phenyl]methanol (data pending) .
  • Thermal Stability: The butynyloxy group likely increases thermal stability due to conjugation with the aromatic ring, similar to methoxy-substituted analogs (e.g., 2-(4-Methoxyphenyl)-1-phenylethanol, boiling point 359.1°C) .

Biological Activity

[4-(But-2-yn-1-yloxy)phenyl]methanol, also known as 4-(prop-2-yn-1-yloxy)phenylmethanol, is a phenolic compound that has garnered attention for its potential biological activities. Its unique structure, featuring a propargyloxy group, enhances its reactivity and interaction with various biological targets. This article reviews the biological activity of this compound, including its antioxidant, neuroprotective, and potential therapeutic effects.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C10H10O2\text{C}_{10}\text{H}_{10}\text{O}_{2}

Its structural features include:

  • A hydroxyl (-OH) group contributing to its phenolic nature.
  • An alkyne group facilitating various chemical reactions.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study reported that derivatives of this compound demonstrated an antioxidant activity equivalent to 1.75 Trolox equivalents (TE) at a concentration of 10 μM . This capacity to scavenge free radicals suggests its potential in preventing oxidative stress-related diseases.

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective effects. In vitro studies showed that it could protect human neuronal cells (SH-SY5Y cell line) from oxidative damage induced by hydrogen peroxide (H₂O₂), achieving a protection rate of approximately 38% at 10 μM . This suggests that it may have applications in treating neurodegenerative diseases such as Alzheimer's.

Calcium Channel Blockade

In addition to its antioxidant and neuroprotective properties, this compound acts as a calcium channel antagonist. It was found to block calcium influx by approximately 46.95% at a concentration of 10 μM, indicating its potential as a therapeutic agent for conditions associated with calcium dysregulation .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, including the use of commercially available precursors through methods like the Hantzsch reaction. Various derivatives have been synthesized to enhance specific biological activities, including modifications aimed at improving antioxidant and neuroprotective properties.

Comparative Analysis with Similar Compounds

To understand the biological activity better, a comparison with structurally similar compounds is essential. The following table summarizes some related compounds and their unique properties:

Compound NameStructure/Functional GroupsUnique Properties
4-Hydroxybenzyl alcoholHydroxyl groupStrong antioxidant properties
3-(Prop-2-yn-1-yloxy)phenolPropargyloxy groupEnhanced antimicrobial activity
4-AllylphenolAllyl groupDemonstrated anti-inflammatory effects
4-MethoxyphenolMethoxy groupCommonly used as an antiseptic

This comparison illustrates how variations in functional groups influence biological activity and therapeutic applications.

Case Studies

Several studies have highlighted the potential applications of this compound in medicinal chemistry:

  • Neuroprotection : A study focused on multitarget-directed ligands reported that derivatives containing this compound showed promising results in protecting against oxidative stress and inhibiting monoamine oxidase enzymes, which are implicated in neurodegenerative diseases .
  • Antioxidant Applications : The antioxidant capabilities of this compound were evaluated alongside other phenolic compounds, emphasizing its role in reducing oxidative damage in cellular models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[4-(But-2-yn-1-yloxy)phenyl]methanol
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[4-(But-2-yn-1-yloxy)phenyl]methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.